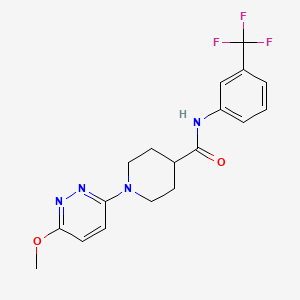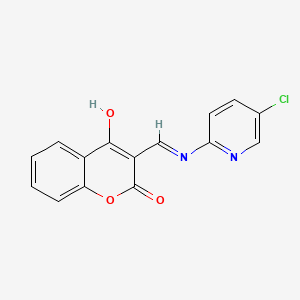![molecular formula C16H13ClFN3O3S B12161598 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide](/img/structure/B12161598.png)
4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazolinone core, a chloro-substituted benzene ring, and a sulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Ethyl Linker: The ethyl linker is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with the sulfonamide intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the halogens.
科学的研究の応用
Chemistry
In chemistry, 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has been explored as a possible treatment for various diseases, including cancer and bacterial infections, due to its ability to inhibit specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its applications in the pharmaceutical industry are particularly noteworthy.
作用機序
The mechanism of action of 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide: shares similarities with other quinazolinone derivatives such as gefitinib and erlotinib, which are known for their anticancer properties.
Sulfonamide derivatives: like sulfanilamide and sulfamethoxazole, which are used as antibiotics.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C16H13ClFN3O3S |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H13ClFN3O3S/c17-11-1-4-13(5-2-11)25(23,24)20-7-8-21-10-19-15-6-3-12(18)9-14(15)16(21)22/h1-6,9-10,20H,7-8H2 |
InChIキー |
ZTVVOSWLCBMJPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12161521.png)
![N-(3-methylbutyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161523.png)
![4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B12161530.png)
![methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161537.png)
methanone](/img/structure/B12161542.png)

![Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12161550.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12161568.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161579.png)

![2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12161590.png)

